5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid
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Overview
Description
5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H9NO3 and a molecular weight of 179.18 g/mol It is characterized by a fused ring system containing an indolizine core, which is a bicyclic structure composed of a pyrrole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable pyrrole derivative with a carbonyl compound, followed by cyclization to form the indolizine core. The reaction conditions often include the use of acid or base catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid: This compound has an additional hydroxy group and carboxylic acid group, which may alter its chemical and biological properties.
5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid: This compound has a similar core structure but with different substituents, leading to different reactivity and applications.
Uniqueness
5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid is unique due to its specific indolizine core structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1369766-08-4 |
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Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
5-oxo-2,3-dihydro-1H-indolizine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c11-8-3-1-2-6-4-5-7(9(12)13)10(6)8/h1-3,7H,4-5H2,(H,12,13) |
InChI Key |
NVNDBUIYEOKTDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC(=O)N2C1C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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